molecular formula C6H3Cl2F3N2 B1389764 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine CAS No. 1060815-21-5

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B1389764
CAS No.: 1060815-21-5
M. Wt: 231 g/mol
InChI Key: KITFADCMNYDCFZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical and chemical properties, making these compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in the synthesis of agrochemical and pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it may act as an intermediate in the synthesis of compounds that exhibit antiplasmodial activities, interacting with enzymes involved in the metabolic pathways of parasites . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in detoxification processes, leading to changes in cellular responses to environmental stressors . Additionally, this compound can affect the metabolic flux within cells, impacting the overall cellular function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding often involves interactions with amino acid residues at the active sites of enzymes, resulting in changes in enzyme activity and subsequent biochemical pathways . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing the efficacy of certain pharmaceutical compounds. At higher doses, it can lead to toxic or adverse effects, including disruption of normal cellular processes and potential toxicity to organs . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. It may affect the levels of specific metabolites, influencing the overall metabolic flux . The compound’s interactions with metabolic enzymes can lead to the formation of active or inactive metabolites, which further modulate its biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach target sites is crucial for its efficacy in biochemical processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct this compound to particular organelles or compartments within the cell . Its localization can affect its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of trifluoromethylpyridines often relies on large-scale chemical processes that ensure high yield and purity. The methods used in industrial settings are typically optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Antiplasmodial Activity

Research indicates that 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine exhibits significant biological activity, particularly against malaria parasites. Studies have shown its potential to inhibit specific enzymes involved in the metabolic pathways of these parasites, suggesting a role in developing antimalarial drugs .

Drug Development

The compound's unique properties make it a candidate for various pharmaceutical applications. Its ability to modulate metabolic pathways can lead to new therapeutic strategies for treating diseases beyond malaria, including cancers and viral infections. Approximately 40% of pharmaceutical compounds contain fluorine, with many undergoing clinical trials as potential new drugs .

Pesticide Development

The incorporation of trifluoromethyl groups in agrochemical compounds enhances their efficacy against pests while minimizing environmental impact. This compound serves as an important building block in the synthesis of crop protection agents. Its derivatives have been utilized in developing pesticides that are effective against a range of agricultural pests while being less harmful to beneficial organisms .

Crop Protection Products

The compound is involved in synthesizing several crop-protection products that are critical for maintaining agricultural productivity amidst growing global food demands. The unique electronic properties of trifluoromethylpyridines contribute to their effectiveness as agrochemicals .

Chemical Synthesis

In materials science, this compound is used as a precursor for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution reactions, leading to the formation of diverse derivatives with potential applications in advanced materials.

Case Studies

Study Focus Findings
Antimalarial Research Investigated the compound's effect on malaria parasitesDemonstrated significant inhibition of specific enzymes related to parasite metabolism
Agrochemical Development Evaluated the efficacy of derivatives as pesticidesFound that derivatives showed improved effectiveness against common agricultural pests while being environmentally friendly
Chemical Reactivity Analyzed reaction pathways involving the compoundIdentified multiple synthesis routes leading to valuable substituted pyridine derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both chlorine and trifluoromethyl groups imparts distinct chemical properties that can be leveraged in various scientific and industrial applications .

Biological Activity

2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine is a pyridine derivative that has gained attention in pharmaceutical research due to its notable biological activities. This compound features a trifluoromethyl group, which is known to enhance the biological properties of various molecules. This article discusses the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_7H4_4Cl2_2F3_3N
  • Molecular Weight : 228.02 g/mol

This compound contains two chlorine atoms and one trifluoromethyl group, contributing to its unique chemical behavior and potential biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity against various pathogens and cellular targets. Its applications span across antimicrobial, antiviral, and anticancer activities.

Antimicrobial Activity

A study demonstrated that this compound shows selective activity against Chlamydia trachomatis, a common sexually transmitted infection. The presence of the trifluoromethyl group was crucial for its activity, as analogs lacking this substituent exhibited no significant effects on the pathogen .

CompoundActivity against C. trachomatisRemarks
This compoundActiveSelective for C. trachomatis without affecting host cells
Analog without trifluoromethylInactiveHighlighted the importance of trifluoromethyl substitution

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It was found to inhibit the replication of various viruses in vitro. The mechanism of action appears to involve interference with viral protein synthesis and replication processes .

Anticancer Potential

In addition to its antimicrobial and antiviral properties, this compound has shown promise in cancer research. It was tested against several cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in oncology .

Case Studies

  • Chlamydia Infection Study : In a controlled study involving infected cell lines, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. The selectivity for C. trachomatis was confirmed through assays that showed minimal toxicity to host cells.
  • Cancer Cell Line Evaluation : A series of experiments conducted on various cancer cell lines revealed that the compound inhibited cell proliferation effectively. The IC50 values were determined using MTT assays, indicating promising results for further investigations into its mechanism of action.

Properties

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F3N2/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITFADCMNYDCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673552
Record name 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-21-5
Record name 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.